One method for synthesizing 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid derivatives involves a multi-step process starting from gallic acid []. This method typically includes the formation of a substituted methylthio-triazole intermediate followed by oxidation to yield the desired sulfone derivative.
Another approach involves the reaction of 3,4,5-(trimethoxy)benzal-2,4-(dimethoxy)acetophenone with hydrazine derivatives in ethanol or with hydrazine hydrate in an acidic medium to obtain 1-substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles. These intermediates can be further reacted with reagents like ethyl iodide, phenyl isothiocyanate, benzoyl chloride, and nitrous acid to yield diverse 1-substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles [].
Several studies have investigated the potential antimicrobial properties of compounds containing the 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid moiety. For example, researchers synthesized a series of 1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives and evaluated their activity against various bacterial and fungal strains. Some of these compounds exhibited promising results, indicating their potential as antimicrobial agents [].
The anticancer potential of this compound and its derivatives has also been explored. In one study, researchers synthesized and evaluated a series of substituted pyrazoline derivatives containing the 5-(3,4,5-trimethoxyphenyl) moiety. Notably, one compound demonstrated potent anticancer activity against breast carcinoma cells (MCF7) [].
Several synthesized compounds incorporating the 5-(3,4,5-trimethoxyphenyl) moiety exhibited anti-inflammatory properties. A study investigating the effects of new agents affecting the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway on ovalbumin-sensitized guinea pig trachea demonstrated that compounds containing this moiety could potentially be used to treat inflammatory diseases like asthma [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9